

An In-depth Technical Guide to Octadecylphosphonic Acid (ODPA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octadecylphosphonic acid*

Cat. No.: *B1293953*

[Get Quote](#)

CAS Number: 4724-47-4

This technical guide provides a comprehensive overview of **Octadecylphosphonic acid** (ODPA), a long-chain phosphonic acid compound with significant applications in materials science, nanotechnology, and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, synthesis, experimental protocols, and key applications of ODPA, with a focus on its role in surface modification and its emerging potential in the biomedical field.

Core Technical Data

Octadecylphosphonic acid is a white, crystalline solid at room temperature.^[1] Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic phosphonic acid headgroup, is central to its functionality, particularly in the formation of self-assembled monolayers (SAMs).^{[1][2]}

Physicochemical Properties of ODPA

Property	Value	References
CAS Number	4724-47-4	[3]
Molecular Formula	C ₁₈ H ₃₉ O ₃ P	[2]
Molecular Weight	334.47 g/mol	[3]
Appearance	White to off-white crystalline powder	[1][3]
Melting Point	93-101 °C	[1][4]
Solubility	Insoluble in water; Soluble in organic solvents.	[2][5]
Chemical Structure	CH ₃ (CH ₂) ₁₇ P(O)(OH) ₂	[3]

Safety and Handling

ODPA is considered a hazardous substance and can cause skin and eye irritation.[5]

Appropriate personal protective equipment should be worn when handling this compound. It is stable under normal conditions but should be kept away from oxidizing agents.[5]

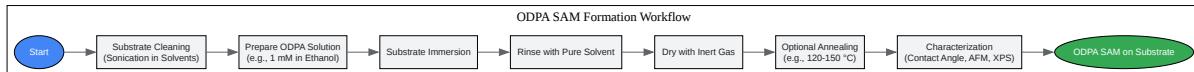
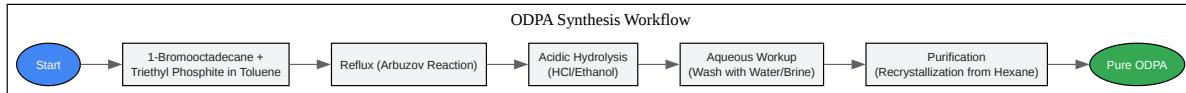
Synthesis of Octadecylphosphonic Acid

The most common method for synthesizing ODPA is the Arbuzov reaction, which involves the nucleophilic attack of a trialkyl phosphite on an octadecyl halide, followed by hydrolysis.[1]

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol describes a common laboratory-scale synthesis of **Octadecylphosphonic acid**.

Materials:



- 1-Bromoocatadecane
- Triethyl phosphite
- Toluene (anhydrous)

- Hydrochloric acid (concentrated)
- Ethanol
- Hexane
- Nitrogen or Argon gas supply
- Standard reflux apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: Assemble a reflux apparatus under an inert atmosphere (Nitrogen or Argon). Add 1-bromoocadecane and a molar excess of triethyl phosphite to a round-bottom flask with anhydrous toluene.
- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for several hours to hydrolyze the phosphonate ester.
- Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield pure **Octadecylphosphonic acid**.

Diagram of Synthesis Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octadecylphosphonic acid - preparation and application [georganics.sk]
- 2. CAS 4724-47-4: Octadecylphosphonic acid | CymitQuimica [cymitquimica.com]
- 3. strem.com [strem.com]
- 4. AB249111 | CAS 4724-47-4 – abcr Gute Chemie [abcr.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octadecylphosphonic Acid (ODPA)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293953#odpa-cas-number-4724-47-4-technical-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com